CCR Family Selectivity: BI 639667 Demonstrates >1,000-Fold Window Over Other Chemokine Receptors
BI 639667 exhibits exceptionally clean selectivity within the chemokine receptor family, with selectivity over other measured CCRs exceeding 1,000-fold [1]. In a Cerep panel of CCRs at 10 µM, BI 639667 showed >90% control for CCR4, CCR6, CCR9, and CCR10, indicating negligible binding to these related receptors [1]. This selectivity window substantially exceeds that reported for earlier CCR1 antagonists: BX471 exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 [2], while MLN-3897 shows 500-fold selectivity over CCR5 .
| Evidence Dimension | Selectivity fold over related chemokine receptors |
|---|---|
| Target Compound Data | >1,000-fold selectivity over other measured CCRs (Cerep panel, 10 µM) |
| Comparator Or Baseline | BX471: 250-fold over CCR2/CCR5/CXCR4; MLN-3897: 500-fold over CCR5 |
| Quantified Difference | BI 639667 shows ≥4-fold greater selectivity window vs. BX471; ≥2-fold vs. MLN-3897 |
| Conditions | Cerep CCR panel (10 µM) for BI 639667; competition binding assays for comparators |
Why This Matters
Superior selectivity reduces off-target chemokine receptor engagement, critical for experiments requiring unambiguous interpretation of CCR1-specific pharmacology.
- [1] Chemical Probes Portal. Probe BI-639667: Off-Target Selectivity Assessments. 2022. Available from: https://www.chemicalprobes.org/bi-639667 View Source
- [2] Adooq. BX471 product datasheet. Available from: https://www.adooq.com View Source
